molecular formula C6Br2F2N2S B597133 4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole CAS No. 1295502-53-2

4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole

Cat. No. B597133
M. Wt: 329.945
InChI Key: HFUBKQHDPJZQIW-UHFFFAOYSA-N
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Description

“4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole” is a building block/monomer for organic semiconductor synthesis in the application of light-emitting diodes and photovoltaic devices .


Synthesis Analysis

The compound can be synthesized via nucleophilic aromatic substitution (S_NAr) reactions on the fluoro substituents of 5,6-difluorobenzo[c][1,2,5]thiadiazole derivatives . Another synthesis method involves the use of 4-7-bis (5-bromo-4-2-octyldodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]-thiadiazole with 5,6-difluoro-2,3-diamine dihydrochloric acid .


Molecular Structure Analysis

The compound contains extra fluorine atoms on the benzothiadiazole ring, which makes the compounds more electron-withdrawing when the unit is embedded into low-band gap polymer semiconductors .


Chemical Reactions Analysis

The compound is used as a monomer for the synthesis of polymers for high power conversion efficiency (PCE) organic solar cells and high mobility OFETs . Fluorination lowers the polymer HOMO level, resulting in high open-circuit voltages well exceeding 0.7 V .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 329.95 . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions . It has good solubility in chlorinated and non-chlorinated solvents .

Scientific Research Applications

Organic Solar Cells

  • Scientific Field : Materials Science, Renewable Energy .
  • Application Summary : This compound is used as a building block in the synthesis of donor materials for organic solar cells . The introduction of various solubilizing groups into a benzo[c][1,2,5]thiadiazole acceptor comonomer allows for the preparation of a library of donor polymers, which facilitates rapid screening of properties and photovoltaic device performance .
  • Methods of Application : The starting material, 4,6-difluorobenzo[c][1,2,5]thiadiazole, is commercially available and is used as a monomer in the synthesis . The side chain is introduced from a simple alcohol precursor in a single step .
  • Results or Outcomes : The optimal material, Donor FO6-T, exhibits good solubility in chlorinated and non-chlorinated solvents and achieves a power conversion efficiency (PCE) of 15.4% with L8BO as the acceptor .

Organic Thin-Film Transistors

  • Scientific Field : Materials Science, Electronics .
  • Application Summary : Narrow bandgap difluorobenzochalcogenadiazole-based polymers, which include 4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole, are used for high-performance organic thin-film transistors .
  • Methods of Application : The compound is purchased from commercial suppliers and used without further purification . The synthesis of the polymers is performed with a microwave reactor .
  • Results or Outcomes : The specific results or outcomes of this application are not detailed in the available sources .

Light-Emitting Diodes and Photovoltaic Devices

  • Scientific Field : Materials Science, Optoelectronics .
  • Application Summary : 4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole is used as a building block or monomer for organic semiconductor synthesis in the application of light-emitting diodes and photovoltaic devices .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available sources .
  • Results or Outcomes : The specific results or outcomes of this application are not detailed in the available sources .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral and is combustible . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The compound has potential applications in the field of organic solar cells and light-emitting diodes . It is also being used in the development of new polymer donor materials and non-fullerene acceptors (NFAs) for organic photovoltaic devices .

properties

IUPAC Name

4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br2F2N2S/c7-1-3(9)4(10)2(8)6-5(1)11-13-12-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUBKQHDPJZQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C2=NSN=C2C(=C1F)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br2F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole

Citations

For This Compound
95
Citations
A Efrem, K Wang, M Wang - Dyes and Pigments, 2017 - Elsevier
A narrow bandgap DA conjugated polymer based on 5H-dithieno [3,2-b:2′,3'-d]pyran alternating with 5,6-difluoro-2,1,3-benzothiadiazole (denoted as PDFBT-alt-DTP) was …
Number of citations: 10 www.sciencedirect.com
J Tong, Y Huang, L An, Z Liang, J Li, C Yang, Y Xia - Optical Materials, 2020 - Elsevier
Two benzo[c][1,2,5]thiadiazole (BT)-based alternating conjugated copolymers (CPs) with donor-π-acceptor (D-π-A) structure, namely, P2T-DTBT and P2T-DTFBT, where 3,3′-didodecyl…
Number of citations: 2 www.sciencedirect.com
A Efrem, K Wang, T Jia, M Wang - Journal of Polymer Science …, 2017 - Wiley Online Library
Direct arylation polymerization (DAP) enabled facile synthesis of a narrow bandgap donor–acceptor conjugated polymer (PDFBT‐Th 4 ) composed of alternating 5,6‐difluoro‐2,1,3‐…
Number of citations: 19 onlinelibrary.wiley.com
M He, M Li, X Dong, H Tian, H Tong, J Liu… - Journal of Materials …, 2017 - pubs.rsc.org
Two donor–acceptor (D–A) conjugated polymers with alkylthiophene as side chains, ie, poly[(5,6-difluoro-2,1,3-benzothiadiazol-4,7-diyl)-alt-(3,3′′′-di(2-(2-decyltetradecyl)thiophene…
Number of citations: 20 pubs.rsc.org
W Zhong, J Xiao, S Sun, XF Jiang, L Lan… - Journal of Materials …, 2016 - pubs.rsc.org
Two wide bandgap donor–acceptor type π-conjugated polymers based on dithienobenzodithiophene as the donor unit and difluorobenzotriazole or difluorobenzothiadiazole …
Number of citations: 36 pubs.rsc.org
H Medlej, A Nourdine, H Awada, M Abbas… - European polymer …, 2014 - Elsevier
Two donor–acceptor (D–A) copolymers containing dithienosilole (DTS) donor unit and unsubstituted benzothiadiazole (BT) or fluorinated benzothiadiazole (ffBT) acceptor unit, PDTSBT …
Number of citations: 24 www.sciencedirect.com
D Çakal, Y Boztaş, A Akdag… - Journal of The …, 2019 - iopscience.iop.org
Synthesis of two new π-conjugated monomers containing fluorine substituted benzothiadiazoles as acceptor units and 3, 4-ethylenedioxythiophene (EDOT) as donor unit was …
Number of citations: 16 iopscience.iop.org
S Feng, R Hou, Q Xu, Y Liu, J Zhang, X Gong… - Solar Energy Materials …, 2016 - Elsevier
Three novel copolymers (PTTAFBT-C0, PTTAFBT-C1 and PTTAFBT-C2) based on thieno[3,2-b]thiophene and 5-alkoxy-6-fluorobenzo-[c][1,2,5]thiadiazole (AFBT) bearing branched …
Number of citations: 7 www.sciencedirect.com
C Zhang, X Song, KK Liu, M Zhang, J Qu, C Yang… - Small, 2020 - Wiley Online Library
Here, a pair of A 1 –D–A 2 –D–A 1 unfused ring core‐based nonfullerene small molecule acceptors (NF‐SMAs), BO2FIDT‐4Cl and BT2FIDT‐4Cl is synthesized, which possess the …
Number of citations: 29 onlinelibrary.wiley.com
P Deng, B Wu, Y Lei, H Cao, BS Ong - Macromolecules, 2016 - ACS Publications
Random and regioregular electron donor–acceptor (D–A) polymers comprising of 3,6-bis(3-octyltridecyl)thieno[3,2-b]thiophene donor and 5,6-difluorobenzo[c][1,2,5]thiadiazole …
Number of citations: 35 pubs.acs.org

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